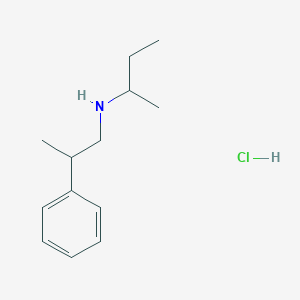

(Butan-2-yl)(2-phenylpropyl)amine hydrochloride

Description

“(Butan-2-yl)(2-phenylpropyl)amine hydrochloride” is a secondary amine hydrochloride salt characterized by a branched alkyl chain (butan-2-yl, or sec-butyl) and a 2-phenylpropyl substituent. The 2-phenylpropyl group consists of a propyl chain with a phenyl ring attached to the central carbon, creating a sterically bulky and aromatic moiety. As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility compared to its free base form.

Properties

IUPAC Name |

N-(2-phenylpropyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-12(3)14-10-11(2)13-8-6-5-7-9-13;/h5-9,11-12,14H,4,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZAOXJCVURFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2-phenylpropyl)amine hydrochloride typically involves the reaction of butan-2-ylamine with 2-phenylpropyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2-phenylpropyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, electrophiles, organic solvents, and bases.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Substituted amines.

Scientific Research Applications

(Butan-2-yl)(2-phenylpropyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2-phenylpropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Aromaticity :

- The 2-phenylpropyl group in the target compound provides moderate steric bulk compared to the adamantane (high bulk ) or anthracenyl (extended aromatic system ) groups in analogs.

- Unlike 25T7-NBOMe, which has electron-rich methoxy and sulfur-containing substituents , the target compound lacks polar functional groups, likely reducing its receptor-binding specificity.

Physicochemical Properties :

- The molecular weight (~255.78 g/mol) aligns with simpler phenylalkylamine derivatives (e.g., the 4-methoxyphenylpropenyl analog ), whereas adamantane- or anthracene-containing analogs exhibit higher molecular weights due to bulky substituents .

- Purity data is scarce, though the 4-methoxyphenylpropenyl analog achieves 98% purity , suggesting comparable synthetic feasibility for the target compound.

Pharmacological Implications :

- 25T7-NBOMe and related phenylalkylamines are studied as biased agonists at serotonin receptors, with substituents like methoxy groups enhancing receptor affinity . The target compound’s lack of such groups may limit similar activity.

- Adamantane-containing analogs demonstrate improved blood-brain barrier penetration due to lipophilic adamantane moieties , a feature absent in the target compound.

Biological Activity

(Butan-2-yl)(2-phenylpropyl)amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a butan-2-yl group attached to a 2-phenylpropylamine moiety, forming a hydrochloride salt that enhances solubility and stability. Its structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects such as:

- Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells through mechanisms like apoptosis induction.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus preventing oxidative stress.

- Neuroprotective Effects : Evidence suggests that this compound may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress | |

| Anticancer Activity | Induces apoptosis in cancer cells, inhibiting cell proliferation | |

| Neuroprotective Effects | Protects neuronal cells from damage | |

| Enzyme Modulation | Interacts with enzymes, influencing metabolic pathways |

Case Studies and Research Findings

- Anticancer Studies : Preliminary studies have indicated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, a study demonstrated that treatment with this compound led to a marked decrease in cell viability in breast cancer models.

- Neuroprotection : A research investigation into neuroprotective agents highlighted the potential of this compound in mitigating neuronal damage induced by oxidative stress. The results showed significant improvements in cell survival rates when exposed to neurotoxic conditions.

- Antioxidant Evaluation : In vitro assays measuring the radical scavenging activity confirmed that this compound possesses strong antioxidant properties, comparable to established antioxidants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.